molecular formula C18H22ClN3O2 B6766190 N-(3-chloro-4-cyanophenyl)-2-(6-oxa-9-azaspiro[3.6]decan-9-yl)propanamide

N-(3-chloro-4-cyanophenyl)-2-(6-oxa-9-azaspiro[3.6]decan-9-yl)propanamide

Cat. No.: B6766190
M. Wt: 347.8 g/mol
InChI Key: FZZZXRCBKAZZHV-UHFFFAOYSA-N
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Description

N-(3-chloro-4-cyanophenyl)-2-(6-oxa-9-azaspiro[36]decan-9-yl)propanamide is a complex organic compound characterized by its unique spirocyclic structure

Properties

IUPAC Name

N-(3-chloro-4-cyanophenyl)-2-(6-oxa-9-azaspiro[3.6]decan-9-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O2/c1-13(22-7-8-24-12-18(11-22)5-2-6-18)17(23)21-15-4-3-14(10-20)16(19)9-15/h3-4,9,13H,2,5-8,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZZXRCBKAZZHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1)C#N)Cl)N2CCOCC3(C2)CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-cyanophenyl)-2-(6-oxa-9-azaspiro[3.6]decan-9-yl)propanamide typically involves multiple steps, starting from readily available precursors. One common method involves the iodocyclization of appropriate precursors to form the spirocyclic core, followed by functional group modifications to introduce the desired substituents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to facilitate large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-cyanophenyl)-2-(6-oxa-9-azaspiro[3.6]decan-9-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N-(3-chloro-4-cyanophenyl)-2-(6-oxa-9-azaspiro[3.6]decan-9-yl)propanamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes due to its unique structure.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-cyanophenyl)-2-(6-oxa-9-azaspiro[3.6]decan-9-yl)propanamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-cyanophenyl)-2-(6-oxa-9-azaspiro[3.6]decan-9-yl)propanamide is unique due to its specific substituents and spirocyclic structure, which confer distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced solubility, stability, or biological activity, making it a valuable compound for various applications.

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